Alphamedix

Targeted Alpha Therapy Pharmacokinetics Neuroendocrine Tumors

AlphaMedix (212Pb-DOTAMTATE) is an investigational targeted alpha therapy combining a somatostatin receptor-targeting peptide with the alpha-emitter 212Pb. Unlike beta-emitters such as 177Lu-DOTATATE, 212Pb delivers high-LET alpha particles with a short path length, enabling potent tumor cell kill while minimizing bystander toxicity. Preclinical comparisons demonstrate superior pharmacokinetics and tumor-to-organ ratios versus other SSTR2-targeting constructs. FDA Breakthrough Therapy Designation covers both PRRT-naïve and PRRT-exposed GEP-NET patients. Its theranostic pairing with 203Pb allows PET-based patient stratification. Ideal for nuclear medicine departments, oncology centers, and research laboratories developing next-generation radiopharmaceuticals.

Molecular Formula C65H91N17O16PbS2
Molecular Weight 1642.6 g/mol
Cat. No. B10854205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlphamedix
Molecular FormulaC65H91N17O16PbS2
Molecular Weight1642.6 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)[O-])NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)NC(C(C)O)C(=O)[O-])O.[Pb+2]
InChIInChI=1S/C65H93N17O16S2.Pb/c1-38(83)56-64(96)76-51(63(95)78-57(39(2)84)65(97)98)37-100-99-36-50(75-59(91)47(28-40-10-4-3-5-11-40)71-55(89)35-82-26-24-80(33-53(68)87)22-20-79(32-52(67)86)21-23-81(25-27-82)34-54(69)88)62(94)73-48(29-41-15-17-43(85)18-16-41)60(92)74-49(30-42-31-70-45-13-7-6-12-44(42)45)61(93)72-46(58(90)77-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,70,83-85H,8-9,14,19-30,32-37,66H2,1-2H3,(H2,67,86)(H2,68,87)(H2,69,88)(H,71,89)(H,72,93)(H,73,94)(H,74,92)(H,75,91)(H,76,96)(H,77,90)(H,78,95)(H,97,98);/q;+2/p-2/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1+5
InChIKeyXWRQOPLCTVHUPG-DGSPUKEMSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 212 pb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AlphaMedix Compound Profile and Core Mechanism for Procurement Assessment


AlphaMedix is an investigational targeted alpha therapy (TAT) radioligand, designated as 212Pb-DOTAMTATE. It comprises a somatostatin receptor (SSTR) targeting peptide (DOTAMTATE) chelated to the alpha-emitting radioisotope lead-212 (212Pb), functioning as an in vivo generator of high-energy alpha particles [1]. The compound is currently under clinical development for the treatment of unresectable or metastatic, progressive SSTR-expressing gastroenteropancreatic neuroendocrine tumors (GEP-NETs) in both PRRT-naïve and PRRT-exposed patient populations [2].

Why Simple Substitution of AlphaMedix with Other SSTR2-Targeting Agents is Scientifically Invalid


While multiple radiolabeled somatostatin analogs exist for treating neuroendocrine tumors, they are not interchangeable. The clinical and physical properties of the payload (e.g., alpha vs. beta emitter) and the chelator-peptide construct drive profound differences in biodistribution, tumor retention, and dosimetry. For example, the shorter path length and higher linear energy transfer (LET) of alpha particles emitted by 212Pb directly impact tumor cell kill and potential toxicity to adjacent healthy tissues compared to beta-emitters like 177Lu-DOTATATE [1]. Furthermore, direct side-by-side preclinical comparisons of multiple SSTR2-targeting peptides radiolabeled with the same 212Pb isotope demonstrate significantly different pharmacokinetic profiles and tumor-to-organ ratios, underscoring that each conjugate is a unique molecular entity that cannot be simply replaced [2].

Quantitative Evidence for Selecting AlphaMedix Over Competing Radioligand Therapies


Enhanced Tumor-to-Kidney AUC Ratio Validates Superior Therapeutic Window in Preclinical Model

In a direct side-by-side preclinical comparison, 212Pb-DOTAMTATE demonstrated a significantly higher tumor-to-kidney area under the curve (AUC) ratio compared to the structurally similar DOTA-TATE peptide radiolabeled with the same 212Pb isotope [1]. This indicates a more favorable tumor retention relative to kidney accumulation, a key organ for dose-limiting toxicity. The study directly compared the pharmacokinetics of [212Pb]Pb-DOTAMTATE against [212Pb]Pb-DOTA-TATE, [212Pb]Pb-JR11, and [212Pb]Pb-PSC-PEG2-TOC in AR42J-tumor-bearing mice [2].

Targeted Alpha Therapy Pharmacokinetics Neuroendocrine Tumors

High Objective Response Rate in PRRT-Naïve Patients vs. Historical Beta-Emitter Standard of Care

In a Phase 2 clinical trial (ALPHAMEDIX-02), 212Pb-DOTAMTATE achieved a 57.1% confirmed objective response rate (ORR) in 35 PRRT-naïve patients with advanced GEP-NETs [1]. This compares favorably to the historical 18% ORR reported for the current standard-of-care beta-emitter, 177Lu-DOTATATE (Lutathera), in the pivotal NETTER-1 trial [2]. An earlier Phase 1 study also reported an 80% radiologic response in the first 10 subjects treated at the recommended Phase 2 dose [3].

Clinical Efficacy GEP-NETs Response Rate

Efficacy Maintained in Heavily Pre-Treated, PRRT-Exposed Population Demonstrating Lack of Cross-Resistance

Unlike beta-emitter therapy, for which cross-resistance is a significant clinical challenge, 212Pb-DOTAMTATE demonstrates efficacy in patients who have already progressed on prior PRRT. In the Phase 2 trial, a distinct cohort of 26 patients who had previously received and progressed on PRRT (predominantly 177Lu-DOTATATE) were treated [1]. Preliminary data from this trial and a dedicated Phase 1 study in PRRT-refractory patients confirm the compound's ability to elicit responses in this difficult-to-treat population, a feat not achievable by repeating or substituting other beta-emitting analogs [2].

PRRT-Refractory Clinical Benefit Cross-Resistance

Significant Tumor Growth Inhibition and Survival Extension in Preclinical NET Model

In a preclinical model of neuroendocrine tumors, a single 10 μCi dose of 212Pb-DOTAMTATE extended mean animal survival 2.4-fold compared to untreated controls [1]. Furthermore, an optimized regimen involving three cycles of 10 μCi combined with the chemosensitizing agent 5-fluorouracil resulted in 79% of animals being tumor-free at the end of a 31-week study [2]. These data provide mechanistic and proof-of-concept support for the compound's potent antitumor activity.

Preclinical Efficacy Survival Benefit Tumor Model

AlphaMedix Application Scenarios for R&D and Clinical Procurement Teams


Clinical Development and Commercialization in GEP-NETs

AlphaMedix is indicated for the treatment of adult patients with unresectable or metastatic, progressive somatostatin receptor-expressing gastroenteropancreatic neuroendocrine tumors (GEP-NETs). Based on the evidence from the Phase 1 and 2 clinical trials, the primary procurement scenario is by oncology centers and hospitals with specialized nuclear medicine or theranostics programs. The compound's FDA Breakthrough Therapy Designation underscores its potential to address an unmet medical need in this patient population [1].

Treatment of PRRT-Refractory Patients

A distinct and high-value application scenario is the treatment of patients with GEP-NETs who have progressed on or are intolerant to prior peptide receptor radionuclide therapy (PRRT) with beta-emitters like 177Lu-DOTATATE (Lutathera). The evidence demonstrating AlphaMedix's efficacy in this PRRT-exposed/refractory cohort positions it as a critical next-line therapy, creating a specific procurement channel for institutions managing patients with advanced, treatment-resistant disease [2].

Use as a Next-Generation Theranostic Agent

The 212Pb isotope used in AlphaMedix is part of a theranostic pair with 203Pb, enabling diagnostic imaging and patient selection via PET scans prior to therapeutic dosing with 212Pb-DOTAMTATE [3]. This theranostic capability allows for precise patient stratification, ensuring that only patients with sufficient SSTR expression receive treatment, which is a key differentiator for procurement by nuclear medicine departments seeking to implement or expand precision oncology programs.

Preclinical Research Tool for Targeted Alpha Therapy

For academic and industry research laboratories, AlphaMedix serves as a critical tool compound for investigating the biological effects of targeted alpha therapy in SSTR2-positive tumor models. Its validated tumor targeting of >20% ID/g up to 24 hours post-injection and significant survival benefits in preclinical models make it a benchmark for developing novel SSTR2-targeting agents or studying the mechanisms of alpha-particle-induced cell death and the tumor microenvironment [4].

Quote Request

Request a Quote for Alphamedix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.